4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a methoxyamino group, a nitroprop-2-enylidene group, and a dimethylbenzenesulfonamide group
Preparation Methods
The synthesis of 4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-nitrobenzene-1-sulfonyl chloride with N,N-dimethylamine to form N,N-dimethyl-4-nitrobenzenesulfonamide. This intermediate is then reacted with methoxyamine and a suitable aldehyde to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity .
Chemical Reactions Analysis
4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different intermediates, which can be further utilized in various synthetic pathways.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The nitro group can participate in redox reactions, while the methoxyamino group can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar compounds include:
4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide: This compound shares a similar structure but differs in the position and nature of the functional groups.
4-[(methoxyamino)sulfonyl]benzoic acid: Another related compound with different functional groups that influence its reactivity and applications.
The uniqueness of 4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N4O5S |
---|---|
Molecular Weight |
328.35 g/mol |
IUPAC Name |
4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H16N4O5S/c1-15(2)22(19,20)12-6-4-10(5-7-12)13-8-11(16(17)18)9-14-21-3/h4-9,14H,1-3H3/b11-9+,13-8? |
InChI Key |
DASDKUNHNOAMCB-IHNPCTPUSA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N=C/C(=C\NOC)/[N+](=O)[O-] |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N=CC(=CNOC)[N+](=O)[O-] |
Origin of Product |
United States |
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